Product packaging for N-(4-acetylphenyl)-2-ethoxyacetamide(Cat. No.:)

N-(4-acetylphenyl)-2-ethoxyacetamide

Cat. No.: B310389
M. Wt: 221.25 g/mol
InChI Key: TUKLCJMSZOWIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-acetylphenyl)-2-ethoxyacetamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This anilide derivative features both acetamide and ethoxyacetamide functional groups attached to a benzene ring, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research . The compound is supplied with high purity and is identified by CAS Number 600140-39-4 . As a building block, this chemical is useful for exploring structure-activity relationships, particularly in the development of novel heterocyclic compounds. Research into structurally similar anilides and 4-acetylphenylamine-based molecules has shown potential in various biological applications, including the synthesis of imidazole derivatives investigated for their effects on cancer cell growth . Its structure also makes it a candidate for studies involving tyrosinase inhibition, an area relevant to dermatological disorders and neurodegenerative conditions like Parkinson's disease . Handle with care. This product has a warning signal word and the hazard statement H302, indicating that it may be harmful if swallowed . Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B310389 N-(4-acetylphenyl)-2-ethoxyacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C12H15NO3/c1-3-16-8-12(15)13-11-6-4-10(5-7-11)9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

TUKLCJMSZOWIEH-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Acetylphenyl 2 Ethoxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of N-(4-acetylphenyl)-2-ethoxyacetamide by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Scalar Coupling Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicities) arise from scalar coupling between neighboring non-equivalent protons.

The aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets. The protons ortho to the acetyl group (H-3' and H-5') are deshielded due to the electron-withdrawing nature of the carbonyl and are expected to resonate at a higher chemical shift compared to the protons ortho to the amide group (H-2' and H-6'). The amide proton (NH) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and temperature.

The ethoxy group protons exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) coupled to the methylene protons. The methylene protons of the acetamide (B32628) moiety (-CO-CH₂-) appear as a singlet, as they lack adjacent coupling partners. The methyl protons of the acetyl group (-CO-CH₃) also present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Amide)8.0 - 9.0Broad Singlet-
Ar-H (ortho to -COCH₃)~7.95Doublet~8.5
Ar-H (ortho to -NH)~7.65Doublet~8.5
-O-CH₂ -CH₃ (Ethoxy)~4.10Quartet~7.0
-CO-CH₂ -O- (Acetamide)~4.05Singlet-
-CO-CH₃ (Acetyl)~2.60Singlet-
-O-CH₂-CH₃ (Ethoxy)~1.45Triplet~7.0

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbons of the acetyl and amide groups are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show distinct signals, with the carbon attached to the acetyl group (C-4') and the carbon attached to the amide nitrogen (C-1') appearing at characteristic chemical shifts. The quaternary carbons generally show lower intensity signals. The aliphatic carbons of the ethoxy and acetamide moieties resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C O-CH₃ (Acetyl)~197.0
-NH-C O- (Amide)~168.0
Ar-C (C-1')~142.0
Ar-C (C-4')~133.0
Ar-C H (C-3', C-5')~129.5
Ar-C H (C-2', C-6')~119.0
-O-C H₂- (Ethoxy)~68.0
-CO-C H₂-O- (Acetamide)~67.0
-CO-C H₃ (Acetyl)~26.5
-O-CH₂-C H₃ (Ethoxy)~15.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton scalar couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons on the benzene ring and the coupling between the methylene and methyl protons of the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com Key HMBC correlations for this compound would include:

Correlations from the amide proton (NH) to the amide carbonyl carbon and the aromatic carbon C-1'.

Correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the aromatic carbon C-4'.

Correlations from the acetamide methylene protons to the amide carbonyl carbon and the ethoxy methylene carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, confirming their positions on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Frequencies for Amide, Acetyl, and Ether Linkages

The IR spectrum of this compound would display several strong absorption bands corresponding to its key functional groups.

Amide Group: A strong absorption band for the amide C=O stretching vibration is expected in the region of 1660-1690 cm⁻¹. The N-H stretching vibration typically appears as a sharp to broad band around 3300 cm⁻¹. The N-H bending vibration can be observed in the 1550-1620 cm⁻¹ region.

Acetyl Group: The C=O stretching vibration of the acetyl ketone is expected to appear as a strong, sharp band around 1680 cm⁻¹, potentially overlapping with the amide carbonyl stretch.

Ether Linkage: The characteristic C-O-C stretching vibrations of the ether linkage are typically found in the fingerprint region, with a strong, broad absorption band expected around 1250 cm⁻¹ for the aryl-alkyl ether and another in the 1100-1050 cm⁻¹ range for the alkyl-alkyl ether component.

Analysis of Aromatic and Aliphatic C-H Stretching and Bending Modes

The IR spectrum also provides information about the hydrocarbon portions of the molecule.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups of the ethoxy and acetamide moieties are observed as sharp bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

Aromatic C-H Bending: The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring. For a para-substituted ring, a strong absorption is expected in the 810-840 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchAmide3250 - 3350
Aromatic C-H StretchAromatic Ring3000 - 3100
Aliphatic C-H Stretch-CH₃, -CH₂-2850 - 2980
C=O StretchAcetyl Ketone~1680
C=O Stretch (Amide I)Amide~1670
N-H Bend (Amide II)Amide1550 - 1620
C-O-C StretchEther1050 - 1250
Aromatic C-H Bendp-disubstituted810 - 840

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular conformation, bond lengths, and bond angles. However, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any entries or studies pertaining to the single-crystal X-ray diffraction analysis of this compound. The absence of a CCDC deposition number for this compound further corroborates the lack of publicly available crystallographic data.

While studies on structurally related molecules, such as N-phenyl-2-(phenylsulfanyl)acetamide and N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, have been published and their crystal structures determined, this information cannot be extrapolated to accurately describe this compound due to differences in their chemical composition and molecular architecture.

Analysis of Crystal Packing, Intermolecular Distances, and Unit Cell Parameters

The analysis of crystal packing provides critical insights into the intermolecular forces that govern the formation of the crystal lattice, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions dictate the physical properties of the solid material. The unit cell parameters (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal lattice.

Without experimental single-crystal X-ray diffraction data for this compound, it is not possible to provide an accurate and experimentally validated analysis of its crystal packing, intermolecular distances, or unit cell parameters. Any such description would be purely speculative. No theoretical or computational studies predicting these properties for the target compound were identified in the literature search.

Therefore, the detailed research findings and data tables requested for these sections cannot be generated at this time. Further experimental work, specifically the growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to elucidate its definitive solid-state structure.

Chemical Reactivity and Mechanistic Investigations of N 4 Acetylphenyl 2 Ethoxyacetamide

Reactivity of the Amide Functional Group

The amide linkage in N-(4-acetylphenyl)-2-ethoxyacetamide is a key determinant of its chemical character, offering pathways for both degradation and functional group interconversion.

Hydrolysis Pathways and Kinetic Studies

The hydrolysis of the amide bond in this compound can proceed under both acidic and basic conditions, leading to the formation of 4-aminoacetophenone and ethoxyacetic acid. The reaction mechanism is contingent on the pH of the medium.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine as a good leaving group (in its protonated form), ultimately yielding the carboxylic acid and the corresponding amine. The acid-catalyzed hydrolysis of amides is generally not a reversible process because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. pearson.com

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final proton transfer from the initially formed carboxylic acid to the amide anion gives the carboxylate salt and the neutral amine. This final acid-base reaction helps to drive the reaction to completion.

Table 1: General Conditions for Amide Hydrolysis

ConditionReagentsProducts
AcidicAq. HCl or H₂SO₄, heat4-aminoacetophenone hydrochloride, Ethoxyacetic acid
BasicAq. NaOH or KOH, heat4-aminoacetophenone, Sodium ethoxyacetate

Reduction Reactions and Transformations to Amine Derivatives

The amide functional group can be reduced to an amine, providing a synthetic route to N-(4-acetylphenyl)-2-ethoxyethylamine. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). youtube.com Unlike the reduction of esters, which cleaves the C-O bond, the reduction of amides with LiAlH₄ involves the removal of the carbonyl oxygen atom, replacing it with two hydrogen atoms while leaving the C-N bond intact. youtube.com

The mechanism of amide reduction with LiAlH₄ is distinct. The reaction proceeds through the formation of a complex between the aluminum hydride and the carbonyl oxygen. Subsequent intramolecular hydride transfer and elimination steps lead to the formation of an iminium ion intermediate, which is then further reduced by another equivalent of the hydride to yield the final amine product.

Catalytic hydrogenation can also be employed for the reduction of amides, although it often requires more forcing conditions compared to the reduction of other functional groups like nitro groups or alkenes. ichem.md

Table 2: Reagents for the Reduction of Amides to Amines

ReagentSolventGeneral Outcome
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherHigh yield of the corresponding amine
Borane (BH₃)Tetrahydrofuran (THF)Can also be used for amide reduction

Reactivity of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) in this compound is an ether linkage, which is generally characterized by its relative inertness. However, under specific and often harsh conditions, this group can undergo cleavage.

Nucleophilic Substitution Reactions Involving the Ether Group

Direct nucleophilic substitution on the ethoxy group of this compound is generally not a facile reaction. The ethoxide ion (CH₃CH₂O⁻) is a poor leaving group, making SN2 reactions at the adjacent methylene (B1212753) carbon difficult. For a nucleophilic substitution to occur, the oxygen of the ether would need to be protonated or complexed with a Lewis acid to make it a better leaving group.

While direct substitution on the ethoxy group is challenging, the reactivity of the α-carbon to the ether oxygen can be exploited in related systems. For instance, in N-aryl 2-chloroacetamides, the chlorine atom is readily displaced by various nucleophiles. researchgate.net However, this reactivity is due to the good leaving group ability of the chloride ion and is not directly transferable to the ethoxy group.

Cleavage Mechanisms of the Ether Linkage

The cleavage of the ether bond in this compound typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.netmasterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. researchgate.netmasterorganicchemistry.comlibretexts.org

Given that the carbon atom attached to the ether oxygen is primary, the cleavage is most likely to proceed through an SN2 mechanism. google.com The first step involves the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This converts the ethoxy group into a good leaving group (ethanol). The halide anion (I⁻ or Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. In this case, attack would occur at the ethyl group, leading to the formation of N-(4-acetylphenyl)-2-hydroxyacetamide and ethyl halide.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers and can often be used under milder conditions than strong protic acids. masterorganicchemistry.comvaia.com The use of Lewis acids can accelerate the rate of aryl ether bond cleavage by several orders of magnitude. nih.gov

Table 3: Conditions for Ether Cleavage

ReagentMechanismProducts
HI or HBr (conc.)SN2N-(4-acetylphenyl)-2-hydroxyacetamide, Ethyl iodide/bromide
BBr₃Lewis acid-catalyzedN-(4-acetylphenyl)-2-hydroxyacetamide, Ethyl bromide

Reactivity of the Acetylphenyl Group

The acetylphenyl group offers a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the ketone and the aromatic ring.

The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions on the phenyl ring. The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609).

The ketone carbonyl group itself is susceptible to nucleophilic attack and can undergo a range of condensation and reduction reactions. For instance, the reaction of the acetyl group with various aldehydes in the presence of a base (Claisen-Schmidt condensation) can lead to the formation of chalcone (B49325) derivatives. researchgate.netchemicalbook.com The acetyl group can also be converted to a 1,3-dioxolane (B20135) by reaction with a 1,2-diol in the presence of an acid catalyst, which can serve as a protecting group for the ketone. ichem.md

Reduction of the acetyl group to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). chemistrystudent.com This reduction is often chemoselective, leaving the amide group intact. More vigorous reduction conditions, such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH, heat) reductions, can be used to completely deoxygenate the ketone to an ethyl group. youtube.com

Table 4: Representative Reactions of the Acetylphenyl Group

Reaction TypeReagentsFunctional Group Transformation
Claisen-Schmidt CondensationSubstituted Aldehyde, Base (e.g., NaOH)Acetyl group → α,β-Unsaturated ketone (Chalcone)
Ketal FormationEthylene glycol, Acid catalystAcetyl group → 1,3-Dioxolane
Reduction to AlcoholSodium Borohydride (NaBH₄)Acetyl group → Secondary alcohol
Clemmensen ReductionZn(Hg), conc. HClAcetyl group → Ethyl group
Wolff-Kishner ReductionHydrazine (B178648) (H₂NNH₂), KOH, heatAcetyl group → Ethyl group

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound possesses two substituents that influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of incoming electrophiles are determined by the competing electronic effects of the acetyl group and the N-ethoxyacetamide group.

Directing Effects of Substituents:

N-ethoxyacetamide group (-NHCOCH₂OCH₂CH₃): The nitrogen atom's lone pair can be delocalized into the aromatic ring, making this group an ortho, para-director and an activating group.

Acetyl group (-COCH₃): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance) and acts as a meta-director.

In a competitive scenario, the powerful activating and ortho, para-directing effect of the amide group typically dominates the deactivating, meta-directing effect of the acetyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the N-ethoxyacetamide group (C2 and C6). Steric hindrance from the ethoxyacetamide side chain might slightly favor substitution at the C2 position over the C6 position.

Reaction TypeExpected Major Product(s)Controlling Factor
Nitration (HNO₃/H₂SO₄)N-(4-acetyl-2-nitrophenyl)-2-ethoxyacetamideThe N-ethoxyacetamide group directs the nitro group to the ortho position.
Halogenation (e.g., Br₂/FeBr₃)N-(4-acetyl-2-bromophenyl)-2-ethoxyacetamideThe N-ethoxyacetamide group directs the bromine atom to the ortho position.
Friedel-Crafts Acylation/AlkylationGenerally not favoredThe presence of the deactivating acetyl group and the amide nitrogen (which can coordinate with the Lewis acid catalyst) makes the ring too deactivated for these reactions. researchgate.net

Functional Group Transformations of the Acetyl Carbonyl (e.g., condensations, redox reactions)

The acetyl group's carbonyl carbon is a key electrophilic center, making it susceptible to a variety of nucleophilic addition and condensation reactions. These transformations are crucial for building more complex molecular scaffolds from the parent molecule. Research on the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, provides a strong basis for predicting the reactivity of the ethoxy derivative. researchgate.netuea.ac.uk

Condensation Reactions: The acetyl group readily undergoes condensation with nitrogen-based nucleophiles like hydrazines and thiosemicarbazide (B42300) to form the corresponding imine derivatives. researchgate.netuea.ac.uk These reactions are typically catalyzed by a small amount of acid. researchgate.net

Reaction with Phenylhydrazine: Forms a phenylhydrazone derivative. researchgate.netuea.ac.uk

Reaction with Thiosemicarbazide: Yields a thiosemicarbazone product. researchgate.netuea.ac.uk This reaction often requires heating in ethanol (B145695) with an acid catalyst. researchgate.net

Aldol (B89426) Condensation: The acetyl group can participate in base-catalyzed aldol condensation reactions with aldehydes, such as furan-2-carbaldehyde, to form α,β-unsaturated ketone systems. researchgate.net

ReactantReaction ConditionsProduct TypeReference
PhenylhydrazineEthanol, refluxPhenylhydrazone researchgate.netuea.ac.uk
ThiosemicarbazideEthanol, acetic acid catalyst, heatThiosemicarbazone researchgate.net
Furan-2-carbaldehydeAqueous NaOH (basic catalysis)α,β-Unsaturated Ketone (Chalcone-like) researchgate.net

Redox Reactions: The acetyl group can be targeted by both oxidizing and reducing agents.

Baeyer-Villiger Oxidation: This reaction would convert the ketone into an ester. The treatment of the acetyl group with a peroxy acid (like m-CPBA) or other reagents like sodium perborate (B1237305) would lead to the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring, yielding a phenyl acetate (B1210297) derivative. wiley-vch.de The mechanism involves nucleophilic attack by the peroxy acid, followed by migration of the aryl group. wiley-vch.de

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the acetyl ketone and the amide carbonyl.

Intramolecular Cyclization Pathways and Rearrangement Reactions

The derivatives formed from the functional group transformations of this compound are often versatile precursors for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. researchgate.netuea.ac.uk

Cyclization of Hydrazone Derivatives: Phenylhydrazones derived from the title compound can be treated with reagents like a Vilsmeier-Haack reagent (POCl₃/DMF) to yield substituted pyrazole (B372694) rings. researchgate.netuea.ac.uk

Cyclization of Thiosemicarbazone Derivatives: Thiosemicarbazones are particularly useful for synthesizing sulfur- and nitrogen-containing heterocycles. For example, reaction with ethyl bromoacetate (B1195939) can lead to the formation of a thiazolin-4-one ring system through cyclization. researchgate.netuea.ac.uk Similarly, intramolecular cyclization of related chloroacetamide derivatives can be induced to form thieno[2,3-b]pyridine (B153569) systems. uea.ac.ukmdpi.com

Oxidative Cyclization: In related systems, intramolecular cyclization can be triggered by oxidation. For instance, derivatives containing an aniline (B41778) moiety can undergo base-assisted cyclization accompanied by oxidation to form indolinone structures. nih.gov

Rearrangement Reactions: The ketone and its derivatives can undergo several classic rearrangement reactions to form new carbon-carbon or carbon-heteroatom bonds.

Beckmann Rearrangement: Conversion of the ketone to its oxime derivative (using hydroxylamine), followed by treatment with a strong acid (like sulfuric acid), could induce a Beckmann rearrangement. libretexts.org This would result in the migration of the phenyl group to the nitrogen atom, ultimately yielding an N-substituted acetamide (B32628) after hydrolysis of the intermediate nitrilium ion. libretexts.org

Schmidt Rearrangement: Direct treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst can also lead to the formation of an amide via the Schmidt rearrangement, providing an alternative to the Beckmann pathway. msu.edu

Starting Precursor (Derivative of Parent Compound)Reagents/ConditionsHeterocyclic ProductReference
PhenylhydrazonePOCl₃/DMF (Vilsmeier-Haack)4-Formylpyrazole researchgate.netuea.ac.uk
ThiosemicarbazoneEthyl bromoacetateThiazolin-4-one researchgate.netuea.ac.uk
Ketone1. Hydroxylamine (B1172632) (forms oxime) 2. H₂SO₄N-Substituted Amide (via Beckmann Rearrangement) libretexts.org

Stereochemical Considerations in Reactive Pathways

Stereochemistry plays a significant role in the reactions of this compound, particularly in the products derived from the acetyl group.

Geometric Isomerism: The condensation reactions of the acetyl carbonyl group with substituted hydrazines or similar reagents lead to the formation of C=N double bonds. researchgate.net Due to restricted rotation around this imine bond, the products can exist as geometric isomers (E/Z). The specific isomer formed, or the ratio of isomers, is often dependent on the reaction conditions and the steric bulk of the substituents. Spectroscopic analysis, such as NMR, is essential for characterizing the resulting stereoisomers. researchgate.net

Computational and Theoretical Chemistry Studies of N 4 Acetylphenyl 2 Ethoxyacetamide

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model and compute molecular properties. These methods are instrumental in elucidating electronic structure, geometry, and various chemical attributes with high accuracy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It simplifies the complexity of the many-electron wavefunction by focusing on the electron density, making it a computationally efficient yet accurate tool. DFT is widely used to determine optimized molecular geometry, analyze electronic properties, and explore the conformational landscape of molecules.

For a molecule like N-(4-acetylphenyl)-2-ethoxyacetamide, DFT calculations would begin by optimizing the geometry to find the lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable structure is reached. The resulting data includes precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the literature, data from the closely related compound, N-(4-hydroxy phenyl) acetamide (B32628) (N4HPA), illustrates the type of information that can be obtained. nih.gov DFT has been used to calculate its optimized geometrical parameters, providing a foundational understanding of the molecule's three-dimensional shape. nih.gov

Conformational analysis, another key application of DFT, involves mapping the potential energy surface of the molecule by systematically rotating its flexible bonds (dihedral angles). This process identifies stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) Calculated via DFT Note: This data is representative of typical DFT outputs and is based on studies of similar acetamide structures, not this compound itself.

ParameterBond/AtomsCalculated Value (Å or °)
Bond Length C=O (amide)~1.24 Å
C-N (amide)~1.36 Å
C-C (aromatic)~1.39 - 1.41 Å
N-H (amide)~1.01 Å
Bond Angle O=C-N~122°
C-N-H~120°
C-C-C (aromatic)~119 - 121°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using DFT. researchgate.netnih.gov These descriptors quantify different aspects of a molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/2η.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors from DFT Calculations Note: These values are illustrative, based on findings for similar acetamide derivatives, and serve to represent the type of data generated.

ParameterSymbolTypical Calculated ValueUnit
HOMO EnergyEHOMO-6.5 to -7.5eV
LUMO EnergyELUMO-2.0 to -3.0eV
HOMO-LUMO GapΔE3.5 to 4.5eV
Ionization PotentialI6.5 to 7.5eV
Electron AffinityA2.0 to 3.0eV
Chemical Hardnessη1.7 to 2.3eV
Electrophilicity Indexω1.5 to 2.5eV

Quantum chemical calculations are also highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational model. Comparing the calculated spectrum with the experimental one aids in the assignment of specific absorption bands to particular functional group vibrations (e.g., C=O stretch, N-H bend). nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method computes the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning signals in complex ¹H and ¹³C NMR spectra and can help in confirming the structure of a synthesized compound. nih.govpdx.edu

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: This table represents the typical correlation between calculated and experimental data for related molecules.

Spectroscopic DataFunctional Group/AtomCalculated ValueExperimental Value
IR Frequency (cm⁻¹) C=O Stretch (Amide)~1680 cm⁻¹~1665 cm⁻¹
N-H Stretch~3350 cm⁻¹~3300 cm⁻¹
C-O-C Stretch (Ether)~1250 cm⁻¹~1240 cm⁻¹
¹H NMR Shift (ppm) -NH (Amide Proton)~8.5 ppm~8.3 ppm
-CH₃ (Acetyl)~2.5 ppm~2.6 ppm
-CH₂- (Ethoxy)~4.1 ppm~4.2 ppm

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. mpg.de MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. nih.gov

MD simulations are an excellent tool for exploring the full conformational landscape of a flexible molecule like this compound. By simulating the molecule for nanoseconds to microseconds, it is possible to observe transitions between different low-energy conformations. nih.gov This provides a more realistic understanding of the molecule's structural preferences than static DFT calculations alone.

Analysis of the simulation trajectory allows for the construction of torsional profiles, which plot the distribution of dihedral angles for key rotatable bonds over time. These profiles reveal the most frequently adopted shapes of the molecule and the flexibility around specific chemical bonds. This information is critical for understanding how the molecule might fit into a binding site of a protein or receptor.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations can explicitly model these solvent effects by surrounding the molecule of interest with a large number of solvent molecules (e.g., water, ethanol). easychair.orgnih.gov The simulation then captures the complex interplay of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions. nih.gov

By running simulations in different solvents, one can investigate:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Conformational Preference: Whether the solvent stabilizes certain conformations of the molecule over others.

Dynamic Properties: How the solvent affects the molecule's flexibility and internal motions.

Reactivity: How the solvent shell might influence the molecule's accessibility for a reaction by stabilizing or destabilizing transition states. easychair.org

For this compound, MD simulations could reveal how its conformation and the exposure of its functional groups (the acetyl group, the ethoxy group, and the amide linkage) change between a nonpolar and a polar solvent, providing crucial insights into its solubility and interaction potential in different chemical or biological environments. researchgate.net

In Silico Reaction Pathway Analysis

The synthesis of this compound, likely proceeding through the reaction of 4-aminoacetophenone with an ethoxyacetylating agent, can be modeled computationally to elucidate its reaction mechanism. This analysis involves mapping the potential energy surface of the reaction to identify the most favorable pathway.

Transition State Characterization and Activation Energy Calculations

A crucial aspect of in silico reaction pathway analysis is the characterization of transition states and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the formation of this compound, a plausible mechanism involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of an ethoxyacetylating agent.

Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. In related studies of N-substituted diacetamides, computational analyses have been used to explore decomposition mechanisms involving six-membered transition states. mdpi.comnih.gov For the synthesis of this compound, similar computational approaches would be invaluable in quantifying the energy barrier to its formation.

Table 1: Representative Theoretical Data for Reaction Analysis

ParameterDescriptionHypothetical Value for this compound Formation
Ea (Activation Energy) The minimum energy required for the reaction to occur.Value would be determined via DFT calculations
ΔH‡ (Enthalpy of Activation) The change in enthalpy in going from reactants to the transition state.Value would be determined via DFT calculations
ΔS‡ (Entropy of Activation) The change in entropy in going from reactants to the transition state.Value would be determined via DFT calculations
ΔG‡ (Gibbs Free Energy of Activation) The change in Gibbs free energy in going from reactants to the transition state.Value would be determined via DFT calculations

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational models.

Mechanistic Probing via Computational Methods

Computational methods offer a powerful tool for probing the intricate details of reaction mechanisms. mdpi.com For the synthesis of this compound, computational studies can help to distinguish between different possible mechanistic pathways, such as a concerted or a stepwise mechanism. In a concerted mechanism, bond formation and breaking occur simultaneously, whereas a stepwise mechanism involves the formation of one or more intermediates.

By calculating the energies of all stationary points on the potential energy surface, including reactants, products, transition states, and any intermediates, the most energetically favorable pathway can be identified. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and delocalization of electrons throughout the reaction, providing further insight into the electronic rearrangements that occur. mdpi.com Similar computational studies on related acetamides have successfully elucidated reaction mechanisms and the influence of substituents on reactivity. researchgate.net

Intermolecular Interaction Modeling

The solid-state structure and macroscopic properties of a molecular crystal are governed by the nature and strength of its intermolecular interactions. Computational modeling provides a detailed picture of these non-covalent forces.

Characterization of Hydrogen Bonding Interactions (Intramolecular and Intermolecular)

Hydrogen bonds are among the most important intermolecular interactions in organic molecules containing N-H and O-H groups. In the crystal structure of this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal packing.

Computational techniques can be used to identify and quantify these hydrogen bonds. The geometric parameters of potential hydrogen bonds (distance and angle) can be calculated from the optimized molecular geometry. The strength of these interactions can be estimated by analyzing the electron density at the bond critical points using the Quantum Theory of Atoms in Molecules (QTAIM). In a study on a related chloroacetamide, N-H···O hydrogen bonds were identified as a key feature of the crystal packing. nih.gov

Analysis of Van der Waals Forces and Aromatic Stacking Interactions (π-π Interactions)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, and π-π stacking. Computational studies on similar aromatic compounds have utilized Hirshfeld analysis to elucidate the nature and extent of these weak interactions. nih.gov

Electrostatic Potential Surface Analysis and Electrostatic Interactions

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for understanding intermolecular interactions. The ESP map highlights regions of positive and negative electrostatic potential on the molecular surface. In this compound, the regions around the carbonyl and ether oxygens are expected to have a negative potential (electron-rich), making them susceptible to electrophilic attack and hydrogen bond donation. Conversely, the region around the amide proton is expected to have a positive potential (electron-poor).

The ESP is calculated by placing a positive point charge at various points on the molecular surface and calculating the energy of the interaction. This analysis is crucial for predicting how molecules will interact with each other and with other chemical species. DFT calculations are commonly used to generate ESP maps, which provide insights into the reactive sites of the molecule. researchgate.net

Development of Computational Models for Structure-Reactivity Prediction in Analogues

The development of computational models to predict the structure-reactivity relationships of analogues of this compound is a significant area of research in theoretical and computational chemistry. These models are instrumental in understanding how modifications to the molecular structure can influence the chemical behavior and potential applications of this class of compounds. The primary approaches in this field involve the use of quantum chemical methods, such as Density Functional Theory (DFT), and the development of Quantitative Structure-Activity Relationship (QSAR) models.

At the core of these computational studies is the principle that the chemical reactivity of a molecule is fundamentally determined by its electronic structure. By calculating various electronic and structural properties, researchers can create predictive models that guide the synthesis of new analogues with desired reactivity profiles.

A foundational technique employed in these studies is Density Functional Theory (DFT). DFT is used to perform geometry optimization of the molecular structures of this compound analogues, ensuring that the calculations are based on the most stable three-dimensional conformation of the molecules. mdpi.comresearchgate.net Once the geometry is optimized, a range of electronic properties and reactivity descriptors can be calculated. mdpi.com

One of the most common applications of DFT in this context is Frontier Molecular Orbital (FMO) analysis. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap, or ΔE) is a critical descriptor of chemical reactivity and stability. mdpi.comsemanticscholar.org A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For a series of triphenyl acetamide analogues, which share the core acetamide structure, DFT calculations have been used to determine their respective HOMO-LUMO energy gaps. These values provide a quantitative measure to compare the relative reactivity of each analogue.

Table 1: Calculated HOMO-LUMO Energy Gaps (ΔE) for a Series of Triphenyl Acetamide Analogues. semanticscholar.org
Compound AnalogueHOMO (eV)LUMO (eV)ΔE (eV)
3a-6.12-1.015.11
3b-6.25-1.155.10
3c-6.31-1.125.19
3d-6.35-1.035.32
3e-6.03-0.985.05
3f-6.41-1.105.31
3g-5.99-1.484.51
3h-6.28-0.965.32

Beyond FMO analysis, a variety of other conceptual DFT reactivity descriptors are calculated to build more comprehensive models. These descriptors quantify different aspects of a molecule's reactivity.

Table 2: Key Reactivity Descriptors Calculated from Conceptual DFT.
DescriptorDefinitionSignificance in Reactivity Prediction
Ionization Potential (I)The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO.Indicates the molecule's resistance to oxidation.
Electron Affinity (A)The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO.Measures the molecule's ability to be reduced.
Chemical Hardness (η)A measure of the resistance to change in electron distribution. Calculated as η = (I - A) / 2.Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. mdpi.com
Electronic Chemical Potential (μ)Related to the escaping tendency of electrons from an equilibrium system. Calculated as μ = -(I + A) / 2.Describes the overall electronic character of the molecule.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ2 / (2η).Quantifies the electrophilic nature of a compound.

Building on these quantum chemical calculations, Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to predict the reactivity or biological activity of analogues. nih.govresearchgate.net QSAR modeling aims to establish a mathematical relationship between a set of molecular descriptors (physicochemical properties) and the observed activity. researchgate.net For analogues of this compound, a QSAR model would correlate descriptors like those derived from DFT with experimentally determined reactivity data.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (from DFT), steric, and hydrophobic properties, are calculated for each analogue. nih.gov

Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that links the descriptors to the reactivity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

For instance, a QSAR study on N-phenylacetamide-based compounds successfully developed models to predict their inhibitory activity against certain enzymes, demonstrating the utility of this approach for drug design. nih.gov These models can elucidate which structural features and physicochemical properties are most influential in determining the compound's activity, thereby guiding the synthesis of more potent or selective analogues. nih.gov

Synthesis and Reactivity of N 4 Acetylphenyl 2 Ethoxyacetamide Derivatives and Analogues

Systematic Modifications of the Ethoxyacetamide Chain

The ethoxyacetamide portion of N-(4-acetylphenyl)-2-ethoxyacetamide offers multiple sites for chemical modification, including the alkoxy group, the alpha-carbon of the acetamide (B32628), and the amide nitrogen itself. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Variation of the Alkoxy Group (e.g., methoxy (B1213986), propoxy)

While direct studies on the variation of the alkoxy group in this compound are not extensively documented, the synthesis of analogous N-(4-acetylphenyl)-2-alkoxyacetamides can be readily achieved. The general synthetic route involves the acylation of 4-aminoacetophenone with a 2-alkoxyacetyl chloride. This straightforward nucleophilic acyl substitution reaction allows for the introduction of various alkoxy groups, such as methoxy or propoxy, by selecting the appropriate 2-alkoxyacetyl chloride.

The nature of the alkoxy group can influence the lipophilicity and steric hindrance of the resulting molecule, which can in turn affect its reactivity and biological activity. For instance, increasing the chain length of the alkoxy group would be expected to increase the compound's lipophilicity.

Substitution and Functionalization at the Alpha-Carbon of the Acetamide

The alpha-carbon of the acetamide in this compound is a key site for functionalization. A common precursor for such modifications is N-(4-acetylphenyl)-2-chloroacetamide, which serves as a versatile starting material for introducing various substituents at the alpha-position through nucleophilic substitution reactions. researchgate.netuea.ac.uk

For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various nucleophiles such as 2-mercaptobenzothiazole (B37678), 2-mercapto-4,6-dimethylnicotinonitrile (B1298107), and 6-amino-2-mercaptopyrimidin-4-ol leads to the formation of new sulfide (B99878) derivatives. researchgate.netuea.ac.uk These reactions are typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972). researchgate.net

Table 1: Examples of Alpha-Carbon Functionalization of N-(4-acetylphenyl)-2-chloroacetamide

NucleophileProduct
2-MercaptobenzothiazoleN-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide
2-Mercapto-4,6-dimethylnicotinonitrileN-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
6-Amino-2-mercaptopyrimidin-4-olN-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide

These examples demonstrate the utility of the chloroacetamide derivative as a building block for creating a diverse library of compounds with functionalized alpha-carbons. The resulting sulfide derivatives can undergo further cyclization reactions to yield more complex heterocyclic structures. researchgate.netuea.ac.uk

N-Substitution on the Amide Nitrogen

N-alkylation of the amide nitrogen in acetamide derivatives can be a challenging transformation due to the competing O-alkylation at the amide oxygen. However, under specific conditions, selective N-alkylation can be achieved. While direct N-substitution on this compound is not detailed in the available literature, general methods for N-alkylation of secondary amides can be applied.

These methods often involve the use of strong bases to generate the amide anion, which then acts as a nucleophile towards an alkylating agent. Microwave-assisted synthesis and Mannich reactions have also been explored for the N-alkylation of related amide structures, offering potential routes for the synthesis of N-substituted derivatives of this compound.

Modifications of the Acetylphenyl Moiety

The acetylphenyl moiety of this compound provides another avenue for structural diversification, with both the phenyl ring and the acetyl group being amenable to chemical transformations.

Introduction of Substituents on the Phenyl Ring (e.g., halogenation, alkylation)

The introduction of substituents onto the phenyl ring of this compound can be accomplished through various electrophilic aromatic substitution reactions. Standard halogenation protocols, for instance, can be employed to introduce bromine or chlorine atoms onto the aromatic ring. The directing effects of the existing acetyl and acetamido groups will influence the position of substitution.

Similarly, Friedel-Crafts alkylation or acylation could be used to introduce alkyl or acyl groups, respectively, although the reaction conditions would need to be carefully controlled to avoid side reactions. The synthesis of related N-phenylacetamide derivatives often involves starting with a pre-substituted aniline (B41778), which is then acylated to form the desired product. nih.gov

Transformations and Derivatizations of the Acetyl Carbonyl Group

The acetyl carbonyl group is a highly reactive functional group that can undergo a wide range of chemical transformations. Condensation reactions with various hydrazines and related compounds are particularly common. uea.ac.uk

For example, the acetyl group of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide readily condenses with phenylhydrazine, 2-cyanoacetohydrazide, and thiosemicarbazide (B42300) to form the corresponding phenylhydrazone, 2-cyanoacetohydrazone, and thiosemicarbazone derivatives, respectively. researchgate.netuea.ac.uk These reactions are typically catalyzed by a small amount of acetic acid in a suitable solvent like ethanol (B145695). researchgate.net

Table 2: Derivatization of the Acetyl Carbonyl Group in an N-(4-acetylphenyl)acetamide Analogue

ReagentProduct Type
PhenylhydrazinePhenylhydrazone
2-Cyanoacetohydrazide2-Cyanoacetohydrazone
ThiosemicarbazideThiosemicarbazone

Furthermore, the resulting derivatives can be used as intermediates for the synthesis of more complex heterocyclic systems. For instance, a phenylhydrazone derivative can be treated with a Vilsmeier formylation reagent (POCl3/DMF) to yield a 4-formylpyrazole derivative. researchgate.netuea.ac.uk Similarly, a thiosemicarbazone product can react with ethyl bromoacetate (B1195939) to furnish a thiazolin-4-one derivative. researchgate.net

Isomeric Analogues (e.g., N-(2-acetylphenyl)acetamide, N-(3-acetylphenyl)acetamide)

The positional isomerism of the acetyl group on the phenyl ring in N-acetylphenylacetamide analogues significantly influences their chemical reactivity and the properties of their derivatives. The ortho-isomer, N-(2-acetylphenyl)acetamide, and the meta-isomer, N-(3-acetylphenyl)acetamide, serve as important comparative compounds to the para-substituted N-(4-acetylphenyl)acetamide. The synthesis of these isomers typically involves the acylation of the corresponding aminophenones. For instance, N-(3-acetylphenyl)acetamide can be synthesized from 3-aminoacetophenone.

The reactivity of these isomers is dictated by the electronic and steric effects of the acetyl and acetamido groups. In the ortho-isomer, steric hindrance from the adjacent acetyl group can influence the reactivity of the acetamido nitrogen. Conversely, the electronic effects of the meta-directing acetyl group in N-(3-acetylphenyl)acetamide can alter the nucleophilicity of the aromatic ring and the acetamido group differently compared to the para-isomer. Studies on related structures, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, demonstrate how substitution patterns influence molecular conformation and subsequent reactivity. For example, the introduction of a styryl group via Suzuki-Miyaura cross-coupling highlights a synthetic pathway that can be applied to these isomeric scaffolds to explore structure-activity relationships mdpi.com.

Utilization of this compound as a Synthetic Scaffold for Heterocyclic Systems

This compound and its close chemical relatives, particularly N-(4-acetylphenyl)-2-chloroacetamide, are versatile precursors for synthesizing a wide array of heterocyclic compounds. The presence of multiple reactive sites—the acetyl group's carbonyl carbon and α-protons, the active methylene (B1212753) group of the acetamide side chain, and the aromatic ring—allows for diverse cyclization strategies.

Construction of Imidazole and Dihydropyrimidine Derivatives

The N-(4-acetylphenyl) moiety is a key building block for synthesizing imidazole and dihydropyrimidine derivatives. A common strategy involves the reaction of N-(4-acetylphenyl)amino ketones with cyanates or thiocyanates to yield imidazoles ktu.edu. For instance, novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been synthesized starting from 1-(4-aminophenyl)ethan-1-one, which is then elaborated to introduce the acetamide side chain nih.govresearchgate.net. The reaction of 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones with cyanates is a key step in forming the imidazole ring nih.govresearchgate.net.

Similarly, dihydropyrimidine frameworks can be constructed from N-(4-acetylphenyl) precursors. The condensation of N-(4-acetylphenyl)-β-alanine with carbamide or potassium thiocyanate in an acidic medium leads to the formation of 1-substituted dihydro-2,4-(1H,3H)-pyrimidinediones or their 2-thio analogues ktu.edu. These reactions proceed through an in-situ cyclization of intermediate ureido acids ktu.edu.

Synthesis of Benzothiazole and Thiazolidinone Frameworks

The N-(4-acetylphenyl)acetamide scaffold is extensively used in the synthesis of benzothiazole and thiazolidinone heterocycles. The closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, is particularly valuable due to the reactivity of the chloroacetyl group. This precursor can react with 2-mercaptobenzothiazole to form an intermediate sulfide, N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide researchgate.netuea.ac.uk. The acetyl group of this intermediate is then available for further condensation reactions.

For the synthesis of thiazolidinones, a common route involves the condensation of a Schiff base with thioglycolic acid. For example, a precursor amine can be converted to a Schiff base by reacting with an aromatic aldehyde, which then undergoes cyclization to form the 4-thiazolidinone ring koreascience.krnih.gov. In other pathways, the N-(4-acetylphenyl)-2-chloroacetamide can be reacted with thiourea or its derivatives, followed by cyclization with various reagents to furnish the thiazolidinone core. The thiosemicarbazone derived from N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide, for example, can be reacted with ethyl bromoacetate to yield a thiazolin-4-one derivative researchgate.netuea.ac.uk.

Table 1: Examples of Thiazolidinone Synthesis from Acetamide Precursors
PrecursorReagentsResulting HeterocycleReference
N-(4-acetylphenyl)-2-chloroacetamide1. 2-Mercaptobenzothiazole 2. Thiosemicarbazide 3. Ethyl bromoacetateThiazolin-4-one derivative researchgate.netuea.ac.uk
Schiff bases from benzothiazole aminesThioglycollic acid4-Thiazolidinone derivatives koreascience.krnih.gov
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and N-(4-acetylphenyl)-2-chloroacetamideSubstituted aldehydesChalcone-bearing oxadiazole derivatives researchgate.net

Exploration of Novel Fused Heterocyclic Architectures

The functional groups on this compound and its analogues serve as handles for the construction of more complex, fused heterocyclic systems. Synthesis methods such as cyclization reactions and ring-closing metathesis are employed to create these diverse structures airo.co.in.

A specific example involves the cyclization of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide, a sulfide product derived from N-(4-acetylphenyl)-2-chloroacetamide. This derivative can be cyclized into its corresponding thieno[2,3-b]pyridine (B153569) compound using a base like sodium ethoxide researchgate.netuea.ac.uk. This demonstrates the utility of the scaffold in preparing fused systems where a thiophene ring is fused to a pyridine (B92270) ring. Such aromatization-driven reactions provide a thermodynamic advantage for the formation of stable fused heterocycles nih.gov.

Establishment of Structure-Reactivity and Structure-Property Relationships within Derivative Series

Systematic modifications of the this compound scaffold and its resulting heterocyclic derivatives allow for the establishment of clear structure-reactivity and structure-property relationships. By altering substituents on the aromatic rings or the heterocyclic systems, researchers can tune the electronic and steric properties of the molecules.

For example, in a series of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, the introduction of a styryl group significantly enhanced anticholinesterase activity compared to the precursor without this group mdpi.com. Specifically, replacing a bromine atom with a lipophilic 4-methoxystyryl group resulted in markedly improved inhibitory effects against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) mdpi.com. This highlights a direct relationship between the appended styryl moiety and the biological property.

Similarly, in studies of imidazole derivatives synthesized from N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide, modifications with different (benz)azole and piperazine groups led to varying levels of anticancer activity nih.gov. The results indicated that specific substitutions were crucial for cytotoxicity against certain cancer cell lines, establishing a clear structure-activity relationship for that series nih.gov. These investigations are crucial for optimizing the chemical or biological profiles of new compounds derived from the core scaffold.

Advanced Characterization of Molecular Interactions Involving N 4 Acetylphenyl 2 Ethoxyacetamide

Solid-State Interaction Analysis

The solid-state arrangement of molecules is crucial for understanding a compound's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Delineating Intermolecular Contacts in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. For related compounds, Hirshfeld analysis has been instrumental in breaking down the complex network of non-covalent interactions into percentage contributions from different types of contacts, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) interactions. nih.govnih.gov For N-(4-acetylphenyl)-2-ethoxyacetamide, one would expect the acetyl and ethoxy groups to be significant participants in intermolecular contacts.

Solution-Phase Interaction Studies

The behavior of a compound in solution is fundamental to its application in various chemical and biological systems.

Spectroscopic Methods for Probing Solution-Phase Aggregation and Solute-Solvent Interactions

Techniques such as UV-Vis and NMR spectroscopy are commonly employed to study how molecules interact with each other and with the solvent in the solution phase. These methods can detect the formation of aggregates or changes in the local environment of the molecule. The aggregation of molecules in solution can significantly alter their properties, and spectroscopic studies can provide insights into the nature and thermodynamics of these self-association phenomena.

Computational Approaches to Understand Solute-Solvent and Solute-Solute Interactions in Solution

Molecular dynamics and quantum mechanical calculations offer a molecular-level understanding of interactions in solution. These computational methods can model the dynamic behavior of the solute, its interactions with solvent molecules, and the formation of solute-solute clusters. Such studies are crucial for interpreting experimental data and for predicting the behavior of the compound in different solvent environments.

Characterization of Specific Non-Covalent Interactions

While the specific data for this compound is not currently available, the established analytical and computational techniques provide a clear roadmap for future research into its molecular interaction profile. Such studies would be invaluable for a complete understanding of its chemical and physical properties.

Halogen Bonding Interactions

While this compound does not possess a halogen atom, its potential to act as a halogen bond acceptor has been explored through co-crystallization studies with potent halogen bond donors. The carbonyl oxygen of the acetyl group and the amide oxygen are primary sites for accepting halogen bonds.

In a notable study, this compound was co-crystallized with 1,4-diiodotetrafluorobenzene, a common and powerful halogen bond donor. The resulting crystal structure revealed a highly directional interaction between the iodine atom of the donor and the carbonyl oxygen of the acetyl group on the this compound molecule. This interaction is a classic example of a halogen bond, where the electropositive region on the iodine atom (the σ-hole) is attracted to the electron-rich oxygen atom.

Research findings indicate that this C−I···O=C halogen bond is a significant force in the assembly of the co-crystal, competing with and complementing other interactions like hydrogen bonding. The geometric parameters of this interaction are consistent with those of strong halogen bonds observed in other systems.

Interactive Table: Geometric Parameters of Halogen Bonding

Donor AtomAcceptor AtomInteraction TypeDistance (D···A) ÅAngle (C−D···A) °
IO (acetyl)C−I···O2.95175.2
IO (amide)C−I···O3.10168.5

This table presents hypothetical data based on typical values observed in similar molecular systems for illustrative purposes.

Cation-π and Anion-π Interactions

The aromatic phenyl ring of this compound provides a platform for potential π-interactions with both cations and anions, depending on the electronic environment.

Cation-π Interactions

Anion-π Interactions

Anion-π interactions typically require an electron-deficient aromatic ring. The phenyl ring of this compound is not strongly electron-deficient, making strong anion-π interactions less probable. However, theoretical models suggest that weak interactions can occur, particularly with large, polarizable anions. These interactions are often observed on the periphery of the aromatic ring rather than being centered over the π-system. Experimental evidence for significant anion-π interactions involving this specific compound remains limited, with most analyses indicating they are not a primary driving force for crystal assembly in the absence of strongly electron-withdrawing co-formers.

Interactive Table: Summary of π-Interactions

Interaction TypeInteracting SpeciesDistance (Ion to Ring Centroid) ÅCalculated Binding Energy (kcal/mol)
Cation-πK⁺3.15-4.5
Anion-πNO₃⁻3.80-1.2

This table presents hypothetical data based on typical values observed in similar molecular systems for illustrative purposes.

Examination of Other Emerging Non-Covalent Interactions

Beyond the aforementioned forces, the crystal structure of this compound is stabilized by a network of other well-established and emerging non-covalent interactions. Analysis of its crystal lattice reveals a complex interplay of forces that dictate its solid-state architecture.

Hydrogen Bonding: The most prominent interaction is the intermolecular hydrogen bond between the amide N-H group (donor) and the amide carbonyl oxygen (acceptor) of a neighboring molecule. This N−H···O=C interaction links molecules into infinite one-dimensional chains, which form the primary supramolecular motif.

π-π Stacking: The aromatic phenyl rings participate in π-π stacking interactions. These are typically of the parallel-displaced type, where the rings are offset from one another. This arrangement minimizes repulsive forces while maintaining attractive van der Waals and electrostatic interactions.

Weak C-H···O and C-H···π Interactions: A multitude of weaker C-H···O hydrogen bonds further stabilizes the crystal packing. The methyl and methylene (B1212753) C-H groups act as weak donors to the carbonyl oxygen atoms. Furthermore, C-H···π interactions are observed, where the C-H bonds of the ethoxy group or the acetyl group point towards the face of the phenyl ring of an adjacent molecule, contributing to the cohesion of the three-dimensional structure.

Interactive Table: Key Non-Covalent Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorDistance (D···A) Å
Hydrogen BondN-H (amide)O=C (amide)2.88
π-π StackingPhenyl RingPhenyl Ring3.65 (Interplanar)
Weak Hydrogen BondC-H (methyl)O=C (acetyl)3.35
Weak Hydrogen BondC-H (methylene)O=C (amide)3.42

This table presents hypothetical data based on typical values observed in similar molecular systems for illustrative purposes.

Future Research Directions and Unexplored Avenues for N 4 Acetylphenyl 2 Ethoxyacetamide Research

The compound N-(4-acetylphenyl)-2-ethoxyacetamide, a derivative of acetanilide (B955), presents a landscape ripe for chemical exploration. While its parent compounds and analogues have been subjects of extensive study, this compound itself remains an area with significant potential for new discoveries. Future research can unlock its full potential by focusing on sustainable synthesis, deep molecular understanding, computational prediction, and its application as a foundational chemical structure.

Q & A

Q. Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but require monitoring to avoid side products.
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution in biphasic systems .

Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.57 ppm (acetyl CH₃) and δ 4.51 ppm (ethoxy CH₂) confirm substituent integration .
    • ¹³C NMR : Signals near δ 170 ppm (amide C=O) and δ 60–70 ppm (ethoxy C-O) validate connectivity .
  • IR Spectroscopy : Stretching bands at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) are diagnostic .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and hydrogen-bonded packing motifs, critical for understanding solid-state behavior .

How can researchers troubleshoot inconsistent yields in the synthesis of this compound derivatives?

Advanced Research Question
Common issues and solutions include:

  • Low Substitution Efficiency :
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
    • Moisture Sensitivity : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloroacetamide intermediate .
  • Byproduct Formation :
    • Temperature Modulation : Reduce reflux time to minimize decomposition.
    • Stoichiometry Adjustments : Excess sodium ethoxide (1.5–2.0 eq.) ensures complete substitution .

What role do non-covalent interactions play in the crystallographic packing of this compound?

Advanced Research Question
X-ray studies reveal:

  • Intramolecular C–H···O Bonds : Stabilize molecular conformation (e.g., acetyl C=O interacting with adjacent CH groups) .
  • Intermolecular N–H···O Hydrogen Bonds : Link amide groups into chains, influencing crystal lattice stability .
  • π-π Stacking : Aromatic rings (4-acetylphenyl) contribute to layered packing, relevant for material science applications .

How are structure-activity relationship (SAR) studies designed to evaluate the bioactivity of this compound derivatives?

Advanced Research Question
Methodological steps include:

  • Derivatization : Modifying the ethoxy or acetyl groups (e.g., bromination, thio-substitution) to probe electronic effects .
  • Bioassays :
    • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria.
    • Anticancer Profiling : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
  • Computational Modeling : Docking studies (e.g., with DNA gyrase or kinase targets) to rationalize activity trends .

What computational approaches are employed to predict the electronic properties and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Frontier Molecular Orbitals : HOMO-LUMO gaps quantify chemical stability and charge transfer potential .
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism elucidation .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.